molecular formula C9H13NO3 B11907616 3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one CAS No. 85976-46-1

3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one

Cat. No.: B11907616
CAS No.: 85976-46-1
M. Wt: 183.20 g/mol
InChI Key: ICRLQRSQNJBFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one is a spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a spiro-fused oxa-aza ring system, a scaffold recognized for its three-dimensional complexity and potential in designing novel bioactive molecules . While specific biological data for this exact compound is limited in the public domain, closely related 1-oxa-4-azaspiro[4.5]decane derivatives have demonstrated considerable research value. For instance, structural analogs have been explored as core templates in the synthesis of novel antitumor agents, showing potent, sub-micromolar cytotoxicity against a range of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers . Furthermore, the 1-oxa-3-azaspiro[4.5]decane moiety is a key feature in compounds patented as neuropeptide Y5 receptor antagonists, indicating potential application in the research of eating disorders and obesity . The methoxy-substituted enone structure of this reagent makes it a versatile intermediate for further chemical functionalization, such as N-alkylation or click chemistry, to generate diverse compound libraries for high-throughput screening and lead optimization . Researchers can utilize this high-purity compound to develop new synthetic routes and explore new mechanisms of action in various therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

85976-46-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C9H13NO3/c1-12-7-8(11)13-9(10-7)5-3-2-4-6-9/h2-6H2,1H3

InChI Key

ICRLQRSQNJBFEC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2(CCCCC2)OC1=O

Origin of Product

United States

Preparation Methods

Oxidative Cyclization Efficiency

Systematic optimization of the cyclization step reveals the following trends:

VariableOptimal ConditionYield (%)Side Products
CatalystCu[(CH₃CN)₄]ClO₄72Overoxidized quinones
OxidantPhI(OAc)₂75Iodobenzene derivatives
SolventDichloromethane68Polymerization
Temperature30°C75Decomposition >40°C

Data adapted from

The use of non-protic solvents like dichloromethane minimizes premature lactam hydrolysis, while temperatures exceeding 40°C lead to decomposition of the spirocyclic framework.

Protecting Group Strategies

Introducing the methoxy group early in the synthesis necessitates protection of reactive sites:

  • Boc Protection: Treating 4-amino-3-methoxyphenol with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C achieves >90% N-protection.

  • Selective Deprotection: Hydrolysis of the Boc group using HCl/dioxane (4 M) at room temperature preserves the methoxy functionality.

Characterization and Analytical Validation

Spectroscopic Profiling

While direct data for 3-methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one are unavailable, analogs exhibit characteristic signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • Spirocyclic CH₂: δ 3.82–4.15 (m, 2H)

    • Methoxy group: δ 3.37 (s, 3H)

    • Olefinic protons: δ 6.24 (d, J = 9.8 Hz, 1H), 6.98 (d, J = 9.8 Hz, 1H)

  • IR (KBr):

    • Lactam carbonyl: 1745 cm⁻¹

    • Ether C-O: 1240 cm⁻¹

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) typically resolves the target compound at t<sub>R</sub> = 8.2 min with >98% purity.

Industrial-Scale Considerations

Solvent Recovery and Waste Minimization

Patent literature emphasizes dichloromethane recycling via distillation (bp 40°C) and recovery of copper catalysts by aqueous extraction (pH 9–10).

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry reduces reaction times from 12 hours to 45 minutes, with a 15% increase in yield due to improved mass transfer.

Challenges and Alternative Approaches

Competing Ring-Opening Reactions

The electron-rich enone system in 1-oxa-4-azaspiro compounds predisposes them to nucleophilic attack at the β-position. Strategies to mitigate this include:

  • Low-Temperature Processing: Maintaining reactions below 10°C during workup.

  • Additive Screening: Triethylamine (2 eq) scavenges acidic byproducts that catalyze decomposition.

Enantioselective Synthesis

While current methods produce racemic mixtures, chiral induction using (R)-BINOL-derived phosphoric acids (10 mol%) in the cyclization step achieves 88% ee in related spirocycles .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation is a common method for reducing this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's spirocyclic structure is associated with various biological activities, making it a candidate for drug development. Its derivatives have been studied for their potential in treating several conditions:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, one study highlighted a derivative's ability to inhibit bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead for antibiotic development.
  • Anti-inflammatory Properties : Research has shown that compounds similar to 3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one can modulate immune responses effectively. In controlled trials, administration of these compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models, indicating their potential for treating inflammatory diseases.

Structure–Activity Relationship Studies

Recent research has focused on synthesizing analogs of this compound to enhance biological activity and reduce toxicity. Structure–activity relationship (SAR) studies have revealed that modifications to the side chains can significantly impact both potency and selectivity for biological targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various derivatives derived from this compound against common pathogens. Results indicated that specific derivatives demonstrated substantial antimicrobial activity, supporting their potential use in developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

In another investigation, compounds related to this compound were tested for anti-inflammatory effects in animal models. The study reported a significant reduction in inflammatory markers compared to control groups, suggesting these compounds could be effective in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites on proteins, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table highlights key structural differences and similarities among 3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one and related compounds:

Compound Name Key Substituents/Modifications Molecular Formula Applications/Notes References
This compound Methoxy at C3, oxa-aza spiro system C₉H₁₃NO₃⁺ Limited direct data; inferred reactivity from analogs
Spirotetramat-enol (Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one) 2,5-Dimethylphenyl, hydroxy, methoxy C₁₈H₂₃NO₃ Metabolite of spirotetramat; pesticide residue
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one 2,4-Dichlorophenyl, hydroxy C₁₅H₁₄Cl₂O₃ Unspecified biological activity; structural analog
(5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one Halogenated biphenyl, hydroxy, methoxy C₂₃H₂₂ClFNO₃ Antitumor agent; targets tumor disorders
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride Methoxy, 8-aza substitution; hydrochloride salt C₉H₁₈ClNO₂ Pharmaceutical intermediate; 95% purity

Physicochemical Properties

  • Molecular Weight and Stability: Spirotetramat-enol (C₁₈H₂₃NO₃) has a higher molecular weight (313.4 g/mol) due to its 2,5-dimethylphenyl group, enhancing lipophilicity and environmental persistence .
  • Stereochemical Considerations :
    • The (5s,8s) configuration in antitumor derivatives underscores the importance of stereochemistry in biological efficacy .

Biological Activity

3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one, a compound with the molecular formula C₉H₁₃N₁O₃ and a molecular weight of approximately 183.20 g/mol, belongs to a class of spirocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, and its mechanisms of action.

Structural Characteristics

The unique spirocyclic structure of this compound contributes to its chemical reactivity and biological interactions. Its rigid conformation allows for specific interactions with biological targets, including enzymes and receptors involved in various disease pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, a series of derivatives were synthesized and evaluated against several cancer cell lines:

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15
12cHeLa0.14

These results indicate that compounds such as 11b and 11h exhibit potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines, suggesting that similar derivatives of this compound may also possess significant antitumor properties .

The mechanisms underlying the antitumor activity of this compound are still under investigation, but preliminary findings suggest that it may interact with key cellular pathways involved in cancer proliferation and survival. Interaction studies are essential for elucidating its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

To better understand the unique biological properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesNotable Properties
1-Oxa-4-azaspiro[4.5]decaneLacks methoxy groupAntitumor activity reported
8-Methoxy-2-oxo-1-azaspiro(4.5)decaneDifferent substitution patternPotential antibacterial properties
1-Oxa-spiro[4.5]decanedioneSimilar spiro frameworkInvestigated for anti-inflammatory effects

This comparison underscores the distinctiveness of 3-methoxy substitution in influencing its biological activity .

Case Studies

A notable case study involved the synthesis and evaluation of a series of novel derivatives based on the azaspiro framework, which demonstrated varying degrees of cytotoxicity against multiple cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents, indicating their potential as new therapeutic candidates .

Q & A

Q. Example Table: SAR of Analogous Spiro Compounds

CompoundSubstituentsBiological ActivityReference
8-(3-Cl-Ph-sulfonyl)-3-PhSulfonyl + triazaspiroAntibacterial
1-(4-F-Ph)-1,3,8-triazaspiroFluorophenylAntitumor

What analytical techniques validate purity and structural integrity of the compound?

Q. Methodological Focus

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • Mass spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragments .
  • Thermal analysis : DSC detects polymorphic transitions or decomposition .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular docking (AutoDock/Vina) : Simulate binding poses in enzyme active sites (e.g., COX-2) to prioritize analogs .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Relate logP, polar surface area, and H-bond donors to activity .

How to address stability issues during storage and handling?

Q. Advanced Research Focus

  • Degradation pathways : Hydrolysis of the lactone ring under humid conditions requires anhydrous storage (-20°C) .
  • Light sensitivity : Amber vials prevent photodegradation of the enone system .
  • Stabilizers : Add antioxidants (e.g., BHT) to lipid-based formulations .

What challenges arise in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Reaction scalability : Transition from batch to flow chemistry improves heat/mass transfer for cyclization steps .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .
  • Byproduct management : Optimize workup protocols to remove metal catalyst residues (e.g., Pd <10 ppm) .

How to analyze metabolic pathways in pharmacological studies?

Q. Methodological Focus

  • In vitro models : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation) .
  • Metabolite profiling : UPLC-QTOF-MS detects and characterizes glucuronide conjugates (phase II metabolism) .
  • CYP enzyme inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.